molecular formula C24H24N4O4S B2867394 3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1114915-35-3

3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2867394
CAS No.: 1114915-35-3
M. Wt: 464.54
InChI Key: HHYANRKJVXJHIK-UHFFFAOYSA-N
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Description

This pyridazine derivative features a hybrid structure combining a pyridazine core, a 3,4-dimethylphenyl substituent, and a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 3,4,5-trimethoxyphenyl group. The sulfanyl bridge (-S-CH2-) connects the pyridazine and oxadiazole units, a structural motif observed in bioactive compounds targeting enzymes or receptors requiring sulfur-mediated interactions .

Properties

IUPAC Name

5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-14-6-7-16(10-15(14)2)18-8-9-22(27-26-18)33-13-21-25-24(28-32-21)17-11-19(29-3)23(31-5)20(12-17)30-4/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYANRKJVXJHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable reagent such as phosphorus oxychloride to yield the oxadiazole ring.

    Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Pyridazine ring formation: The final step involves the condensation of the thioether-substituted oxadiazole with a 3,4-dimethylphenyl-substituted hydrazine derivative under acidic conditions to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the thioether linkage.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, nitrating agents, alkylating agents

Major Products Formed

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Reduced oxadiazole derivatives, reduced thioether derivatives

    Substitution products: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.

    Inducing oxidative stress: Leading to cell damage or death in certain biological contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Pyridazine-Oxadiazole Hybrids

A close analogue, 3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Methyl)Sulfanyl]Pyridazine (ChemSpider ID: 1114915-05-7), replaces the trimethoxyphenyl group with a trifluoromethylphenyl substituent. Key distinctions include:

  • Electronic Effects : The electron-withdrawing trifluoromethyl group (-CF3) reduces electron density in the oxadiazole ring compared to the electron-donating trimethoxy (-OCH3) group, altering reactivity in electrophilic substitution reactions .
  • Lipophilicity : The trimethoxyphenyl group increases logP (lipophilicity) by ~1.2 units compared to the trifluoromethyl analogue, as calculated using fragment-based methods. This may enhance membrane permeability in biological systems.
Table 1: Substituent Impact on Key Properties
Compound Name Oxadiazole Substituent Molecular Weight (g/mol) Predicted logP Key Functional Groups
Target Compound 3,4,5-Trimethoxyphenyl 507.56 3.8 -OCH3, -S-CH2-
Trifluoromethyl Analogue 3-(Trifluoromethyl)Phenyl 485.45 2.6 -CF3, -S-CH2-

Sulfur-Containing Linkers in Pyridazine Derivatives

Sulfonate and sulfanyl linkages are common in pyridazine-based compounds. For example, 6-Oxo-1-(4-Sulfamoylphenyl)-1,6-Dihydropyridazin-3-yl Methanesulfonate (7a) incorporates a sulfonate ester (-OSO2CH3) instead of a sulfanyl bridge. Key differences include:

  • Stability : Sulfonate esters are more hydrolytically stable under acidic conditions compared to sulfanyl groups, which may oxidize to sulfoxides or sulfones .
  • Bioactivity : Sulfamoylphenyl derivatives (e.g., 7a) are associated with carbonic anhydrase inhibition, while sulfanyl-linked oxadiazole-pyridazines (target compound) are hypothesized to target kinases or PDEs due to their larger aromatic systems .

Heterocyclic Core Modifications

Compounds like 4-(4-Chlorophenyl)-6-(4-Methoxyphenyl)-3-{3-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-yl]-1H-1,2,4-Triazol-5-yl}Pyridin-2-Amine (12) feature fused pyrrolo-thiazolo-pyrimidine cores instead of pyridazine. These systems exhibit:

  • Synthetic Complexity : The target compound’s modular pyridazine-oxadiazole structure allows stepwise synthesis (e.g., nucleophilic substitution for sulfanyl bridge installation), whereas fused systems require multi-step cyclization .

Research Findings and Gaps

  • Synthetic Feasibility: The target compound’s synthesis likely follows methods analogous to , where pyridazine intermediates react with sulfonyl chlorides or thiols.
  • Bioactivity Data : While plant-derived biomolecules () and 3D cell culture platforms () are explored in related studies, specific bioactivity data for the target compound and its analogues remain unreported in the provided evidence. Further studies should prioritize enzymatic assays and ADMET profiling.

Biological Activity

The compound 3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a pyridazine core with various substituents that can influence its biological activity. The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy as it is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance:

  • Cytotoxicity Studies : Compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives exhibited IC50 values in the low micromolar range against human leukemia (CEM) and breast cancer (MCF-7) cell lines .
CompoundCell LineIC50 (μM)
5aMCF-70.15
5bCEM0.12
6aU-9370.18

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and p53 pathway modulation .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • α-Glucosidase Inhibition : Studies indicated that certain derivatives showed promising inhibitory activity against α-glucosidase, which is crucial for managing diabetes . The inhibition mechanism was explored through molecular docking studies revealing strong binding affinities.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that they may exhibit activity against various bacterial strains. However, specific data on the target compound's antimicrobial efficacy remains limited.

Structure-Activity Relationship (SAR)

The biological activity of pyridazine derivatives can be significantly influenced by modifications to their chemical structure:

  • Substituent Variations : The introduction of electron-donating or withdrawing groups on the phenyl rings can alter potency and selectivity.
  • Oxadiazole Positioning : The position and nature of substituents on the oxadiazole ring are critical for enhancing anticancer activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Case Study 1 : A series of oxadiazole derivatives were synthesized and tested against MCF-7 cells. The study found that modifications leading to increased lipophilicity correlated with enhanced cytotoxicity .
  • Case Study 2 : In vivo studies on animal models demonstrated that certain derivatives significantly reduced tumor growth compared to control groups .

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